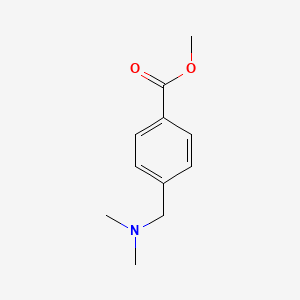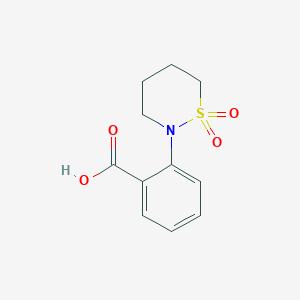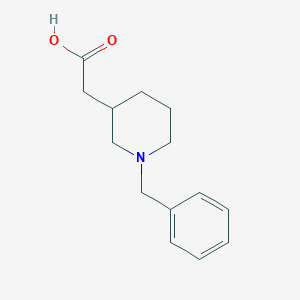![molecular formula C11H11F3 B1313656 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene CAS No. 53482-96-5](/img/structure/B1313656.png)
2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene
Übersicht
Beschreibung
Trifluoromethylated compounds, such as the one you mentioned, are often used in the pharmaceutical and agrochemical industries due to their unique physical and chemical properties . The presence of a fluorine atom and a carbon-containing ring structure are thought to bestow many of the distinctive properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylated compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of a ring structure from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylated compounds can be complex and depend on the specific compound and conditions .Physical And Chemical Properties Analysis
Trifluoromethylated compounds are characterized by the presence of a fluorine atom and a ring structure in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Application in Synthesis and Catalysis
Synthesis of Functionalized Compounds : The compound has been used in reactions to synthesize various functionalized compounds. For instance, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, closely related to 2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene, have been prepared for the synthesis of trifluoromethyl-substituted phthalates or benzoates, and 4-(trifluoromethyl)pyridinecarboxylic acids (Volle & Schlosser, 2002).
Catalysis in Polymerization Processes : Silyl-bridged C2-symmetric bisindenyl based ansa-hafnocene complexes, involving structures similar to this compound, have been used in coordinative polymerization of propene. These complexes contribute to the synthesis of high molecular weight isotactic polypropylene, showcasing their importance in polymer science (Machat, Lanzinger, Pöthig, & Rieger, 2017).
Application in Organic Synthesis
In Organic Reaction Mechanisms : The compound plays a role in various organic reaction mechanisms. For instance, the irradiation of similar compounds in the presence of different reagents yields products like oxazolines and pyridines, indicating its utility in photoinduced organic reactions (Orahovats, Jackson, Heimgartner, & Schmid, 1973).
Preparation of Novel Compounds : The chemical structure of this compound lends itself to the synthesis of novel organic compounds. For example, the Knoevenagel condensations involving related compounds lead to the creation of new organic structures with potential applications in various fields of chemistry (Gajdoš, Miklovič, & Krutošíková, 2006).
Application in Material Science
- Synthesis of Functional Materials : Compounds structurally similar to this compound have been used in the synthesis of fluorine-containing polyetherimide. Such materials have significant implications in advanced material sciences, particularly in areas requiring high-performance polymers (Yu Xin-hai, 2010).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its chemical structure, it might undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with trifluoromethyl groups have been shown to exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drugs, which could potentially enhance the bioavailability of 2-methyl-3-[(4-trifluoromethyl)phenyl]-1-propene .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and light exposure could potentially affect its stability and activity .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes, potentially acting as an inhibitor or activator. For instance, it has been observed that compounds with trifluoromethyl groups can inhibit enzymes like cytochrome P450 . Additionally, the phenyl ring structure allows for interactions with aromatic amino acids in proteins, further influencing the compound’s biochemical activity.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group can modulate the activity of signaling proteins, leading to altered cellular responses . Furthermore, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These interactions can result in changes in cellular metabolism, such as altered energy production or biosynthetic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity . Additionally, the phenyl ring can participate in π-π interactions with aromatic residues, further stabilizing the binding. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding. Changes in gene expression can also occur through the compound’s interaction with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with trifluoromethyl groups can be relatively stable, but they may undergo slow degradation under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, such as prolonged enzyme inhibition or altered gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . Once inside the cell, the compound can bind to specific proteins, affecting its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may localize to the nucleus, affecting gene expression and other nuclear functions.
Eigenschaften
IUPAC Name |
1-(2-methylprop-2-enyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNUVGVLJASRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453840 | |
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53482-96-5 | |
| Record name | 1-(2-Methylprop-2-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


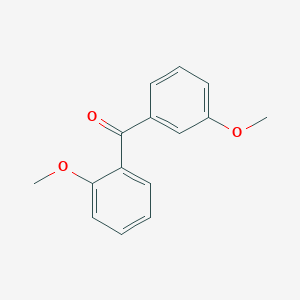


![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)
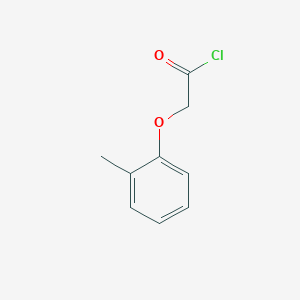
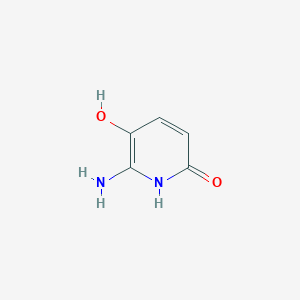
![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)



